molecular formula C11H16N2O2 B15312424 4-(Piperazin-1-ylmethyl)benzene-1,3-diol

4-(Piperazin-1-ylmethyl)benzene-1,3-diol

Cat. No.: B15312424
M. Wt: 208.26 g/mol
InChI Key: JWKCUZHUSIXFFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperazin-1-ylmethyl)benzene-1,3-diol is an organic compound with the molecular formula C11H16N2O2. It features a benzene ring substituted with a piperazine moiety and two hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-ylmethyl)benzene-1,3-diol typically involves the reaction of 1,3-dihydroxybenzene with piperazine in the presence of a suitable catalyst. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-ylmethyl)benzene-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Piperazin-1-ylmethyl)benzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-ylmethyl)benzene-1,3-diol involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors or enzymes, modulating their activity. The hydroxyl groups may also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Piperazin-1-ylmethyl)benzene-1,2-diol
  • 4-(Piperazin-1-ylmethyl)benzene-1,4-diol
  • 4-(Piperazin-1-ylmethyl)benzoic acid

Uniqueness

4-(Piperazin-1-ylmethyl)benzene-1,3-diol is unique due to the specific positioning of the hydroxyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

4-(piperazin-1-ylmethyl)benzene-1,3-diol

InChI

InChI=1S/C11H16N2O2/c14-10-2-1-9(11(15)7-10)8-13-5-3-12-4-6-13/h1-2,7,12,14-15H,3-6,8H2

InChI Key

JWKCUZHUSIXFFB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(C=C(C=C2)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.